molecular formula C9H5BrClNO B1380979 5-bromo-6-chloro-1H-indole-3-carbaldehyde CAS No. 1467059-87-5

5-bromo-6-chloro-1H-indole-3-carbaldehyde

Cat. No. B1380979
M. Wt: 258.5 g/mol
InChI Key: ISNMSGBNFQGRLG-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carboxaldehyde . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids . It is also an important precursor for the synthesis of diverse heterocyclic derivatives because its carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular structure of 5-bromo-6-chloro-1H-indole-3-carbaldehyde is represented by the linear formula C9H5BrClNO . The InChI code is 1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H .


Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives, including 5-bromo-6-chloro-1H-indole-3-carbaldehyde, are known to undergo C–C and C–N coupling reactions and reductions . They are key intermediates for the preparation of biologically active compounds and indole alkaloids .


Physical And Chemical Properties Analysis

5-bromo-6-chloro-1H-indole-3-carbaldehyde has a molecular weight of 258.5 . It is a yellow solid and should be stored at 0-8°C .

Scientific Research Applications

  • Chemical Synthesis

    • 5-Bromo-6-chloro-1H-indole-3-carbaldehyde is used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs .
    • It’s a derivative of 1H-Indole-3-carbaldehyde, which is an essential and efficient chemical precursor for generating biologically active structures .
    • Multicomponent reactions (MCRs) offer access to complex molecules. This compound plays a significant role in such inherently sustainable multicomponent reactions .
  • Pharmaceutical Chemistry

    • Indole derivatives, including 5-Bromo-6-chloro-1H-indole-3-carbaldehyde, are found in many natural products like indole alkaloids, fungal, and marine organisms .
    • The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
  • Antifungal Properties

    • Indole-3-carbaldehyde, a related compound, has antifungal properties, and partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
  • Medicinal Chemistry

    • Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
    • The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
    • 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures comprising carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
  • Antiviral Properties

    • Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Anticancer Properties

    • Indole derivatives have shown anticancer properties. For example, Vinblastine, an indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
  • Multicomponent Reactions

    • 1H-Indole-3-carbaldehyde and its derivatives, including 5-bromo-6-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .
    • These compounds play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
    • This method decreases the deployment of solvents and energy essential for the purification of intermediates .
  • Antibiotic Properties

    • The indole nucleus, present in compounds like 5-bromo-6-chloro-1H-indole-3-carbaldehyde, has exhibited many important biological activities including antibiotic activities .
    • These compounds could be considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids .
  • Anti-Inflammatory Properties

    • Indole derivatives have shown anti-inflammatory properties .
    • These compounds are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
  • Antimicrobial Properties

    • Indole derivatives have shown antimicrobial properties .
    • These compounds are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
  • Antihyperglycemic Properties

    • Indole derivatives have shown antihyperglycemic properties .
    • These compounds are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
  • Protein Kinase Inhibitors

    • Indole derivatives have shown properties of protein kinase inhibitors .
    • These compounds are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

1H-Indole-3-carboxaldehyde and its derivatives, including 5-bromo-6-chloro-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . This highlights the potential for further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-bromo-6-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNMSGBNFQGRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-chloro-1H-indole-3-carbaldehyde

Synthesis routes and methods

Procedure details

A round-bottom flask was charged with DMF (54 mL). Phosphorus oxychloride (6.21 mL, 66.8 mmol) was added dropwise over 5 minutes, and the reaction mixture was stirred at room temperature for an additional 5 minutes. A solution of 5-bromo-6-chloro-1H-indole (7700 mg, 33.41 mmol) in DMF (7 mL) was added dropwise to the reaction mixture, which caused a precipitate to form. The reaction mixture was then heated to 95° C. for 25 minutes. The reaction mixture was treated with 1N aqueous sodium hydroxide (170 mL) and water (170 mL). The reaction mixture was stirred at 95° C. for 11 minutes. The reaction mixture was cooled to 0° C., and the solids were collected by filtration. The solids were washed with water (50 mL) and diethyl ether (50 mL) and dried in vacuo for 16 hours at 65° C. to afford the title compound (7.77 g, 90%) as a tan solid. MS (AP+) 257.9 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ 9.93 (s, 1H), 8.40 (s, 1H), 8.38 (s, 1H), 7.80 (s, 1H).
Quantity
6.21 mL
Type
reactant
Reaction Step One
Quantity
7700 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
54 mL
Type
reactant
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KO Cameron, DW Kung, AS Kalgutkar… - Journal of medicinal …, 2016 - ACS Publications
… 5-Bromo-6-chloro-1H-indole-3-carbaldehyde: Phosphorus oxychloride (6.21 mL, 66.8 mmol… -3-carbaldehyde: A mixture of 5-bromo-6-chloro-1H-indole-3-carbaldehyde (783 mg, 3.03 …
Number of citations: 113 pubs.acs.org

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